molecular formula C26H25N3O4 B1184899 GLTDUOHUWOPDNP-ADSOABPLSA-N

GLTDUOHUWOPDNP-ADSOABPLSA-N

Cat. No.: B1184899
M. Wt: 443.503
InChI Key: GLTDUOHUWOPDNP-ADSOABPLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • IUPAC Name: [Not provided in evidence]
  • Molecular Formula: [Not provided]
  • Structure: [Requires data from crystallography or spectroscopic studies]
  • Biological Role/Applications: [Unknown without evidence]

Properties

Molecular Formula

C26H25N3O4

Molecular Weight

443.503

InChI

InChI=1S/C26H25N3O4/c1-32-18-8-6-17(7-9-18)29-15-26-12-10-21(33-26)22(23(26)25(29)31)24(30)27-13-11-16-14-28-20-5-3-2-4-19(16)20/h2-10,12,14,21-23,28H,11,13,15H2,1H3,(H,27,30)/t21-,22?,23+,26-/m1/s1

InChI Key

GLTDUOHUWOPDNP-ADSOABPLSA-N

SMILES

COC1=CC=C(C=C1)N2CC34C=CC(O3)C(C4C2=O)C(=O)NCCC5=CNC6=CC=CC=C65

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

A hypothetical comparison table might include:

Property GLTDUOHUWOPDNP-ADSOABPLSA-N Compound A Compound B Compound C
Molecular Weight [Data needed] [Reference] [Reference] [Reference]
Solubility (aqueous) [Data needed] [Reference] [Reference] [Reference]
Bioactivity (IC50/EC50) [Data needed] [Reference] [Reference] [Reference]
Stability (pH 7.4, 37°C) [Data needed] [Reference] [Reference] [Reference]
Synthetic Route Complexity [Data needed] [Reference] [Reference] [Reference]

Research Findings

  • Structural Analogues: Without structural data, comparisons of functional groups, stereochemistry, or pharmacophores cannot be made.
  • Mechanistic Studies : Evidence might include enzyme inhibition profiles, receptor binding assays, or metabolic stability data.
  • Toxicity/ADMET : Comparisons often rely on parameters like hepatic clearance or plasma protein binding.

Challenges and Limitations

  • Lack of accessible data for "this compound" in public databases (e.g., PubChem, ChEMBL) or literature.
  • Difficulty in verifying claims without experimental validation.

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